

Chrodrimanin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Chrodrimanin B

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Introduction

Chrodrimanin B is a meroterpenoid natural product of fungal origin that has garnered significant interest within the scientific community due to its potent and selective insecticidal properties.^{[1][2]} First isolated from *Talaromyces* species, this complex molecule presents a unique chemical architecture and a specific mode of action, making it a compelling lead compound for the development of novel insecticides.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Chrodrimanin B**, with a focus on its interaction with insect GABA-gated chloride channels. Detailed experimental methodologies and visual representations of its mechanism of action are included to facilitate further research and development.

Chemical Structure and Properties

Chrodrimanin B is a structurally intricate molecule characterized by a pentacyclic core. Its chemical identity has been confirmed through various spectroscopic methods and, in some cases, X-ray crystallography.^[3] The structure of thailandolide B was later revised and found to be identical to **Chrodrimanin B**.^[2]

Table 1: Chemical Identifiers and Properties of **Chrodrimanin B**

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₂₇ H ₃₂ O ₈ | [1][2][4] |
| Molecular Weight | 484.50 g/mol | [1][4] |
| CAS Number | 132196-54-4 | [1][2] |
| IUPAC Name | [(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.0 ^{3,12} .0 ^{4,9} .0 ^{17,22}]docosa-3(12),4(9),10,20-tetraen-5-yl]acetate | [4] |
| SMILES | <chem>C[C@@H]1--INVALID-LINK--C)O)(C)C)O)C(=O)O1">C@@HOC(=O)C</chem> | [4] |
| InChI Key | DYQKBALSPZQWQD-FWEFFTEASA-N | [2] |
| Solubility | Soluble in DMSO and Methanol; 1 mg/ml in Ethanol. | [2] |
| Origin | Fungal metabolite from Talaromyces species. | [2][4] |

Biological Activity and Mechanism of Action

Chrodrimanin B exhibits significant insecticidal activity, primarily by acting as a potent and selective antagonist of insect γ -aminobutyric acid (GABA)-gated chloride channels, also known as RDL receptors.[2][5][6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[2] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Chrodrimanin B competitively blocks this channel, preventing the influx of chloride ions and thereby disrupting normal neurotransmission.[5][7] This leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] A key feature of **Chrodrimanin B** is its selectivity for insect RDL receptors over vertebrate GABA receptors, with studies showing a more than 1000-fold higher potency for the insect receptor.[2][3][6] This selectivity is a critical attribute for its potential as a safe and effective insecticide.

Table 2: In Vitro Activity of **Chrodrimanin B**

| Target | Assay | Value | Reference |
|--|------------------|----------------------|-----------|
| Silkworm GABA receptor (RDL) | IC ₅₀ | 1.13 nM | [2][5] |
| Human $\alpha 1\beta 2\gamma 2$ GABA receptors | IC ₅₀ | 1.48 μ M | [2] |
| Silkworm larvae (3rd instar) | LD ₅₀ | 10 μ g/g of diet | [2] |

Signaling Pathway of GABAergic Inhibition and its Antagonism by Chrodrimanin B

General workflow for the isolation of **Chrodrimanin B**.

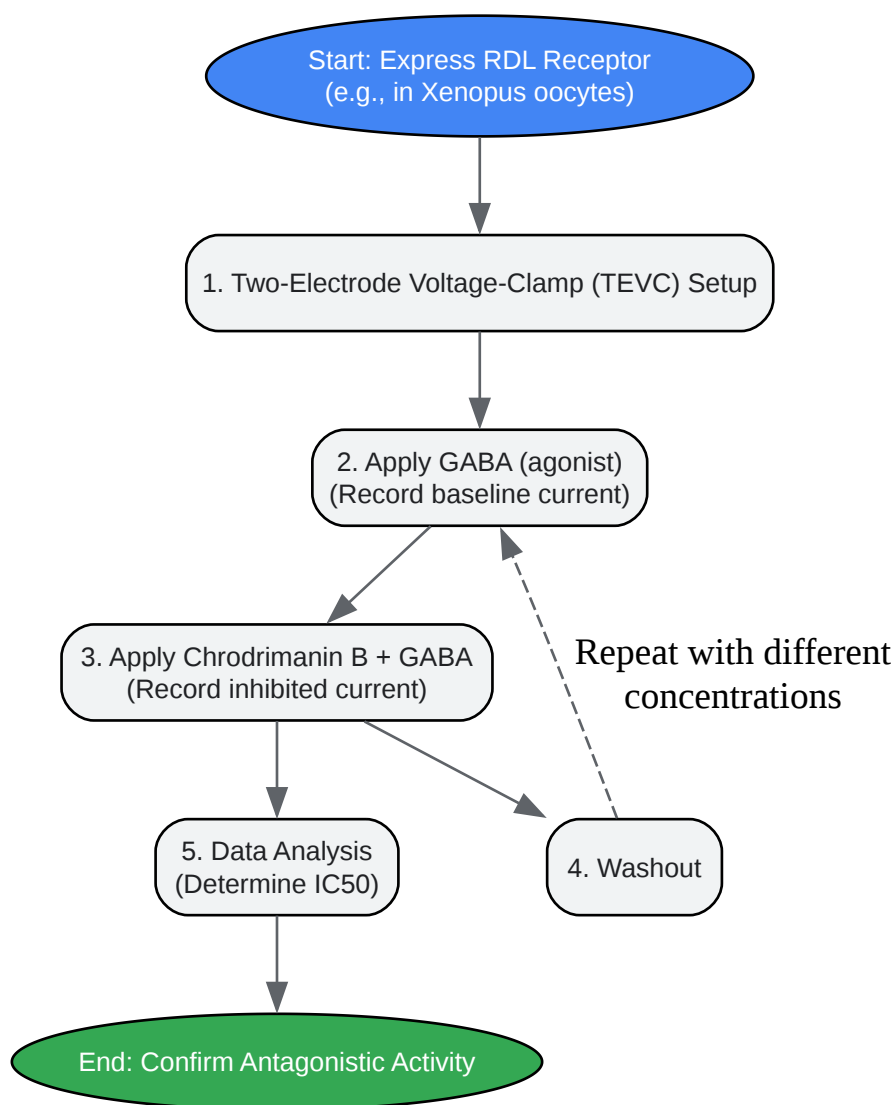
Methodology:

- Fermentation: *Talaromyces* sp. is cultured on a suitable solid medium, such as autoclaved rice or okara (soybean residue), and incubated for several weeks to allow for the production of secondary metabolites.
- Extraction: The fermented solid culture is extracted multiple times with an organic solvent, typically ethyl acetate, to isolate the crude mixture of compounds.
- Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic techniques to separate the different components. This typically involves:
 - **Silica Gel Column Chromatography:** The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., n-hexane and ethyl acetate).
 - **Sephadex LH-20 Column Chromatography:** Fractions containing **Chrodrimanin B** are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent such as methanol.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved using reversed-phase HPLC to yield pure **Chrodrimanin B**.
- **Characterization:** The structure and purity of the isolated **Chrodrimanin B** are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Electrophysiological Analysis of Chrodrimanin B on Insect GABA Receptors

The functional activity of **Chrodrimanin B** as a GABA receptor antagonist is typically assessed using electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) on *Xenopus* oocytes expressing the receptor or patch-clamp on insect neurons. [6] Workflow for Electrophysiological Screening



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Workflow for electrophysiological screening of **Chrodriamanin B**.

Two-Electrode Voltage-Clamp (TEVC) Protocol for Xenopus Oocytes:

- Oocyte Preparation and cRNA Injection:
 - Harvest oocytes from a female *Xenopus laevis*.
 - Inject the oocytes with cRNA encoding the insect RDL receptor subunit.
 - Incubate the oocytes for 2-4 days to allow for receptor expression.

- Recording Setup:
 - Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
 - Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
 - Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
- Compound Application and Data Acquisition:
 - Establish a baseline by applying a concentration of GABA that elicits a submaximal response (e.g., EC₂₀).
 - Co-apply different concentrations of **Chrodrimanin B** with the same concentration of GABA.
 - Record the resulting currents. A decrease in the GABA-induced current indicates antagonism.
 - Perform a washout step between applications to allow the receptor to recover.
- Data Analysis:
 - Measure the peak current amplitude for each concentration of **Chrodrimanin B**.
 - Normalize the responses to the control GABA response.
 - Plot the normalized response against the logarithm of the **Chrodrimanin B** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Chrodrimanin B is a highly promising natural product with potent and selective insecticidal activity. Its well-defined mechanism of action as an antagonist of insect RDL GABA receptors makes it an excellent candidate for the development of new and safer insecticides. The data and protocols presented in this technical guide provide a solid foundation for researchers and

drug development professionals to further explore the potential of **Chrodrimanin B** and its analogs in pest management. Future research may focus on optimizing its structure to enhance potency and selectivity, as well as developing efficient and scalable synthetic routes.

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